Heptyl Undecyl Phthalate

CAS No.: 68515-42-4

Cat. No.: VC2354503

Molecular Formula: C26H42O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68515-42-4 |

|---|---|

| Molecular Formula | C26H42O4 |

| Molecular Weight | 418.6 g/mol |

| IUPAC Name | 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 |

| Standard InChI Key | ILVKYQKHSCWQAW-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC |

Introduction

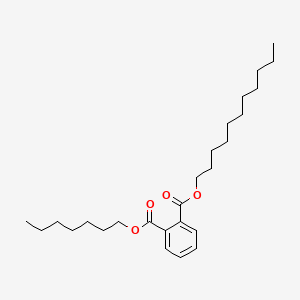

Chemical Identity and Structure

Heptyl Undecyl Phthalate is a diester formed from phthalic acid with heptyl and undecyl alcohols. Its molecular structure consists of a rigid aromatic ring from the phthalic acid moiety, featuring two different flexible alkyl side chains - a seven-carbon heptyl group and an eleven-carbon undecyl group - that contribute to its distinctive physical properties.

The compound's essential chemical identity parameters are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 65185-88-8 |

| Molecular Formula | C26H42O4 |

| Molecular Weight | 418.6 g/mol |

| IUPAC Name | 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate |

| Standard InChIKey | ILVKYQKHSCWQAW-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC |

| Synonyms | 1,2-Benzenedicarboxylic Acid Heptyl Undecyl Ester; 1,2-Benzenedicarboxylic Acid 1-Heptyl 2-Undecyl Ester |

The asymmetrical structure with two different length carbon chains distinguishes this compound from symmetrical phthalates, giving it unique physical and chemical characteristics that affect its performance as a plasticizer.

Synthesis and Production Methods

The synthesis of Heptyl Undecyl Phthalate primarily employs Fischer esterification, where phthalic anhydride reacts with heptyl and undecyl alcohols in the presence of a strong acid catalyst such as sulfuric acid. The process occurs in two stages: first forming a mono-ester intermediate, followed by the creation of the final diester product.

Reaction Parameters

The synthesis process can be optimized by controlling several key parameters:

| Parameter | Optimal Range/Value |

|---|---|

| Temperature | 413–453 K |

| Catalyst Concentration | ~0.1 mass% (for heptanol reactions) |

| Reactant Ratio | 3:1 (phthalic anhydride to alcohol) |

The reaction can be represented by the following simplified scheme:

-

Phthalic anhydride + Heptyl alcohol → Monoheptyl phthalate

-

Monoheptyl phthalate + Undecyl alcohol → Heptyl Undecyl Phthalate

Advanced synthetic approaches may incorporate solvent-free conditions or microwave-assisted techniques to improve yield efficiency and reduce reaction times.

Physical and Chemical Properties

Heptyl Undecyl Phthalate exhibits physical and chemical properties that make it suitable for various industrial applications. Its asymmetrical structure with different chain lengths contributes to its distinctive characteristics.

The long alkyl chains (heptyl and undecyl) attached to the phthalic acid core provide significant hydrophobicity, resulting in low water solubility. This property, combined with its relatively low volatility due to its high molecular weight, makes it a stable plasticizer that resists migration in polymer matrices over extended periods.

Unlike symmetrical phthalates, the different chain lengths of Heptyl Undecyl Phthalate create unique intermolecular interactions that influence its compatibility with various polymer systems. This asymmetry also affects its melting point, viscosity, and mixing properties with other compounds.

Industrial Applications

Heptyl Undecyl Phthalate is primarily utilized as a plasticizer in various industrial applications. Its specific molecular structure provides properties that make it valuable in several contexts:

Primary Applications

| Application | Description |

|---|---|

| Polymer Formulations | Acts as a plasticizer to enhance flexibility and durability |

| PVC Manufacturing | Improves workability and plasticity of polyvinyl chloride |

| Electrical Wire Insulation | Provides flexibility and electrical resistance to wire coatings |

| Adhesives and Sealants | Modifies viscosity and improves adhesion properties |

| Specialized Coatings | Enhances film-forming properties and flexibility |

In Canada, a specific application has been identified as the plasticization of electrical and communication wire insulation, demonstrating its utility in specialized electrical applications .

The compound's hydrophobic nature and compatibility with various organic compounds make it particularly valuable in applications where water resistance and long-term stability are required.

Comparative Analysis with Other Phthalates

Heptyl Undecyl Phthalate shares structural similarities with various other phthalate esters but possesses unique characteristics due to its asymmetric structure. The following table provides a comparative analysis:

| Compound | Molecular Formula | Molecular Weight | Distinguishing Features |

|---|---|---|---|

| Heptyl Undecyl Phthalate | C26H42O4 | 418.6 g/mol | Asymmetric structure with different chain lengths |

| Diethyl Phthalate | C12H14O4 | 222.2 g/mol | Lower molecular weight; widely used in cosmetics |

| Di(2-ethylhexyl) Phthalate | C24H38O4 | 390.6 g/mol | Branched structure; common general-purpose plasticizer |

| Di-n-butyl Phthalate | C16H22O4 | 278.3 g/mol | Shorter symmetric chains; lower hydrophobicity |

| Diundecyl Phthalate | C30H50O4 | 474.7 g/mol | Higher molecular weight; greater hydrophobicity |

This asymmetric structure provides Heptyl Undecyl Phthalate with a unique balance of properties that distinguishes it from other commonly used phthalates, particularly in terms of solubility, volatility, and compatibility with specific polymer systems.

| Hazard Type | Assessment for Phthalate Class |

|---|---|

| Acute Toxicity | Generally low acute oral toxicity |

| Skin/Eye Irritation | Weak skin and eye irritants |

| Sensitization | Generally negative or weak skin sensitizers |

| Genotoxicity | Generally not genotoxic in standard assays |

| Chronic Effects | Primary concerns relate to reproductive and developmental effects |

Phthalates with structures similar to Heptyl Undecyl Phthalate have been associated with reproductive and developmental toxicity, particularly affecting testosterone production and normal sexual development when exposure occurs during critical developmental periods .

Regulatory Status

The compound belongs to a class of substances that have attracted regulatory scrutiny. The Government of Canada has identified substances like 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters (which would include compounds like Heptyl Undecyl Phthalate) as priorities for assessment of human health risk .

This prioritization stems from their classification by regulatory bodies such as the European Commission on the basis of reproductive and developmental toxicity concerns, with certain phthalates being classified in Category 2 for developmental toxicity ("May cause harm to the unborn child") and Category 3 for reproductive toxicity ("Possible risk of impaired fertility") .

Environmental Considerations

Environmental fate and behavior are important considerations for Heptyl Undecyl Phthalate, particularly given the broader concerns about phthalates in ecosystems.

Environmental Persistence and Biodegradation

Studies on phthalate compounds indicate that they can accumulate in environmental matrices, particularly sediments. The biodegradation rates are influenced by various environmental conditions, with the long alkyl chains potentially affecting the rate and extent of microbial degradation.

Environmental precautions recommended in handling this compound include preventing it from entering drains during accidental releases or disposal processes, suggesting potential concerns about impacts on aquatic ecosystems.

Research Gaps

While environmental impact assessment data specifically for Heptyl Undecyl Phthalate is limited, the environmental behavior of phthalate esters as a chemical class has been well-studied. These compounds can persist in certain environmental compartments and may have the potential for bioaccumulation in organisms.

Given the lack of comprehensive studies directly focused on Heptyl Undecyl Phthalate's ecological impact compared to more extensively studied phthalates like DEHP, precautionary approaches based on structural analogues are recommended .

| Protective Measure | Recommendation |

|---|---|

| Personal Protection | Wear protective gloves and eyewear during handling |

| Ventilation | Ensure adequate ventilation in work areas |

| Storage | Store in tightly closed containers in a cool, dry location |

| Fire Safety | Keep away from ignition sources; have appropriate extinguishing media available |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume